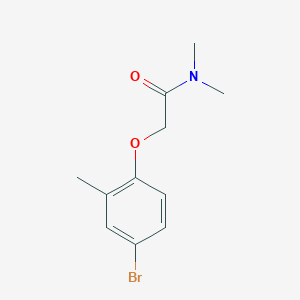

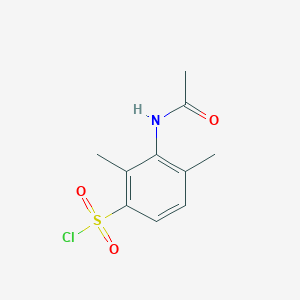

![molecular formula C7H8N4 B3075504 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine CAS No. 1031750-29-4](/img/structure/B3075504.png)

7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine

Overview

Description

“7-methyl-3H-imidazo[4,5-c]pyridin-4-amine” is a chemical compound with the CAS Number: 1031750-29-4 and a linear formula of C7H8N4 . It has a molecular weight of 148.17 . It is known to play a crucial role in numerous disease conditions .

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . A series of 3H-imidazo[4,5-b]pyridines derivatives were designed and synthesized as selective mTOR inhibitors .Molecular Structure Analysis

The structural resemblance between the fused imidazo[4,5-c]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied and includes transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical and Chemical Properties Analysis

The compound has a molecular weight of 148.17 and is stored at refrigerated temperatures .Scientific Research Applications

Synthesis of Derivatives

- Synthesis of 2′-Deoxyribonucleoside Derivatives : 7-Methyl-3H-Imidazo[4,5-c]pyridin-4-amine has been utilized in the synthesis of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines, which have demonstrated ADA inhibitory activity (Cristalli et al., 1994).

Antimicrobial Activity

- Synthesis and Antimicrobial Screening : A series of derivatives synthesized from 7-methyl-3H-imidazo[4,5-c]pyridin-4-amine were screened for antimicrobial activity against various bacteria and fungi. Some derivatives exhibited potent antimicrobial properties, comparable to commercial drugs (Desai et al., 2012).

Chemical Analysis and Structure Elucidation

- Vibrational Spectra and Molecular Structure : The molecular structure and vibrational spectra of 7-methyl-3H-imidazo[4,5-c]pyridin-4-amine were analyzed using density functional theory. This study provided insights into the compound's chemical properties and potential interactions (Lorenc et al., 2008).

Novel Synthetic Routes

- Cross-Coupling Reactions : A novel synthetic route involving palladium-catalyzed Buchwald cross-coupling was used to synthesize heterocyclic food mutagens using 7-methyl-3H-imidazo[4,5-c]pyridin-4-amine as a key intermediate (Sajith et al., 2013).

Exploration of Antiulcer Agents

- Synthesis and Biological Activity : Compounds derived from 7-methyl-3H-imidazo[4,5-c]pyridin-4-amine were synthesized and evaluated for their potential as antiulcer agents. Although they did not show significant antisecretory activity, some exhibited good cytoprotective properties (Starrett et al., 1989).

Development of Anti-Cancer Agents

- Synthesis and Biological Evaluation : Derivatives of 7-methyl-3H-imidazo[4,5-c]pyridin-4-amine were synthesized and tested for their anti-proliferative activities. Some derivatives displayed potent activity against human colon and breast carcinoma cell lines, suggesting their potential as anti-cancer agents (Lukasik et al., 2012).

Mechanism of Action

Target of Action

Imidazopyridines, a class of compounds to which this molecule belongs, are known to be promising purine bioisosteres for potential medical applications .

Mode of Action

The synthesis of a novel imidazo[4,5-b]pyridine, a similar compound, relied on michael addition of 1-methyl-1h-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Imidazopyridines are known to be involved in various biochemical pathways due to their biochemical activity .

Pharmacokinetics

The design and synthesis of bioisosteres, a category that includes this compound, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazopyridines are known to have valuable medicinal properties .

Action Environment

It is known that the compound is a yellow to brown solid and should be stored at a temperature between 2-8°c .

Future Directions

Imidazopyridines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They are known to play a crucial role in numerous disease conditions . The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc . Therefore, the future directions of this compound could be further exploration of its medicinal potential and applications.

Biochemical Analysis

Biochemical Properties

It is known that imidazopyridines, a group that this compound belongs to, can influence many cellular pathways necessary for the proper functioning of cells . They have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Imidazopyridines are known to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazopyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at temperatures between 2-8°C .

Metabolic Pathways

Imidazopyridines are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

It is known that certain compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name |

7-methyl-3H-imidazo[4,5-c]pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-4-2-9-7(8)6-5(4)10-3-11-6/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSDRZRNZRBERR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=C1N=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

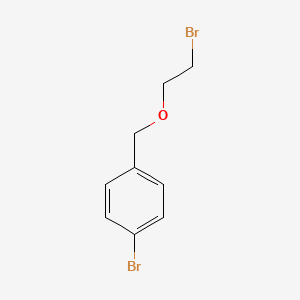

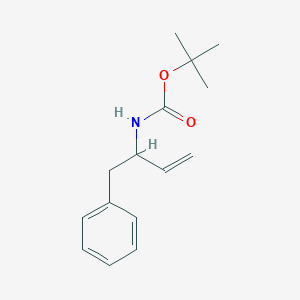

![3-(5-Methyl-7-oxo-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3075425.png)

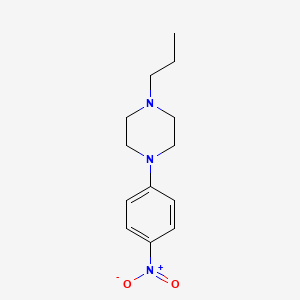

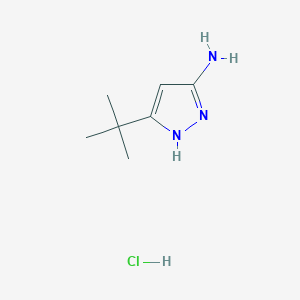

![1-(2-Methoxyethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3075437.png)

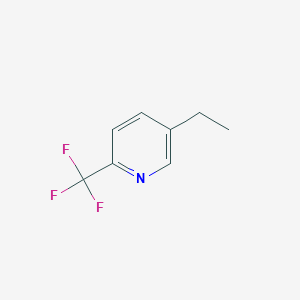

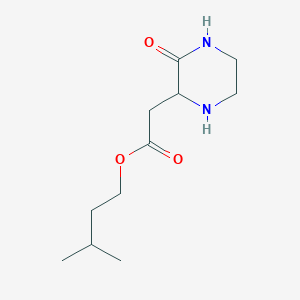

![ethyl (2S)-2-{4-[({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)methyl]benzenesulfonamido}-4-methylpentanoate](/img/structure/B3075481.png)

![methyl 2-{[(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetyl]amino}benzoate](/img/structure/B3075497.png)

![Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate](/img/structure/B3075547.png)